Furyl methyldisulfide - d4
Description
Furyl methyldisulfide - d4 (CAS: 1335401-34-7) is a deuterated derivative of furyl methyldisulfide (CAS: 4437-20-1). Its molecular formula is C₁₀H₆D₄O₂S₂, with a molecular weight of 230.342 g/mol and a minimum assay of 90% . The deuterium substitution at four hydrogen positions enhances its stability and utility in isotopic tracing, particularly in mass spectrometry and metabolic studies. This compound is supplied in various quantities (10–1000 mg) for research applications requiring precise labeling and tracking .
Properties
CAS No. |
1335401-34-7 |
|---|---|
Molecular Formula |
C10H6D4O2S2 |
Molecular Weight |
230.34 |
Purity |
90% min. |
Synonyms |
Furyl methyldisulfide - d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Furfuryl Disulfide (CAS: 57500-00-2)
Key Differences :
- Structure: Non-deuterated analog with the formula C₆H₈OS₂ (molecular weight: 160.25 g/mol).
- Applications : Widely used as a flavoring agent (FEMA 3362) in food and fragrances due to its sulfurous, roasted aroma .
- Analytical Methods : Detected via gas chromatography (GC) with hydrogen flame ionization detection (FID), as outlined in GB/T11538-2006 .
- Safety : Classified under WGK Germany category 3 (highly hazardous to water) , whereas Furyl methyldisulfide - d4 lacks explicit environmental hazard data but requires specialized handling due to isotopic labeling .
Table 1: Structural and Functional Comparison
Diphenyl Disulfide (CAS: 882-33-7)
Key Differences :
- Structure : Features two phenyl groups instead of furyl/methyl, with the formula C₁₂H₁₀S₂ (molecular weight: 218.34 g/mol) .
- Applications : Used in polymer manufacturing and as a vulcanizing agent, contrasting with this compound’s role in biochemical research .
- Safety : Classified as a laboratory chemical with acute toxicity (oral, dermal) and skin irritation risks .
Dimethyldisulfide (CAS: 624-92-0)
Key Differences :
- Structure : Simpler disulfide with two methyl groups (C₂H₆S₂ ; molecular weight: 94.20 g/mol) .
- Applications : Used as a pesticide and in organic synthesis, differing from this compound’s niche in tracer studies .
- Safety : Highly flammable (GHS Category 2) and toxic to aquatic life (GHS Category 1) .
Q & A
Q. How can interdisciplinary collaboration enhance mechanistic studies of Furyl Methyldisulfide-d4?
- Methodological Answer : Partner with computational chemists to validate reaction pathways and isotopic effects. Engage microbiologists for context-specific bioactivity assays (e.g., anaerobic vs. aerobic conditions). Leverage open-access databases (e.g., ECHA, PubChem) for cross-referencing physicochemical data while excluding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
